SCR7 pyrazine

Beschreibung

Eigenschaften

IUPAC Name |

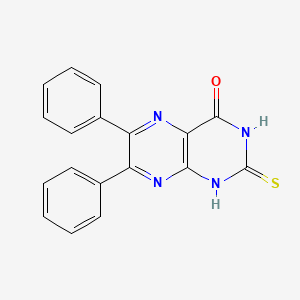

6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRTWXVBHGOUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443563 | |

| Record name | Oprea1_571617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14892-97-8 | |

| Record name | Oprea1_571617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SCR7 Pyrazine: An In-depth Technical Guide to its Mechanism of Action in NHEJ Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The repair of DNA double-strand breaks (DSBs) is critical for maintaining genomic integrity. In mammalian cells, Non-Homologous End Joining (NHEJ) is the predominant pathway for repairing these lesions. A key enzyme in this process is DNA Ligase IV, which catalyzes the final ligation step. Small molecule inhibitors of NHEJ have garnered significant interest for their potential as cancer therapeutics and as tools to enhance the efficiency of CRISPR-Cas9-mediated genome editing. Among these, SCR7 and its pyrazine derivative have been extensively studied. This technical guide provides a comprehensive overview of the mechanism of action of SCR7 pyrazine in NHEJ inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Initially identified as a DNA Ligase IV inhibitor, SCR7 has been reported to block the NHEJ pathway, thereby promoting the alternative Homology-Directed Repair (HDR) pathway. This shift is particularly valuable in the context of CRISPR-Cas9 gene editing, where precise modifications are desired. However, the specificity and potency of SCR7 have been subjects of scientific debate, with some studies suggesting off-target effects and greater activity against other DNA ligases. This guide will delve into these aspects, presenting a balanced view of the current understanding of SCR7's molecular interactions and cellular effects.

The Non-Homologous End Joining (NHEJ) Pathway

The canonical NHEJ pathway is a multi-step process involving the coordinated action of several key proteins to repair DNA double-strand breaks.

The process begins with the heterodimeric Ku70/80 protein recognizing and binding to the broken DNA ends[1]. This serves as a scaffold to recruit the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs)[2][3]. The assembled DNA-PK holoenzyme then recruits and phosphorylates downstream factors, including the nuclease Artemis, which processes incompatible DNA overhangs[2]. Finally, the XRCC4-XLF complex recruits and stimulates DNA Ligase IV, which catalyzes the ultimate ligation of the DNA ends to complete the repair process[1].

This compound: Mechanism of Action and Controversy

SCR7, and more specifically its stable pyrazine form, is widely reported to inhibit NHEJ by targeting DNA Ligase IV. The proposed mechanism involves SCR7 binding to the DNA binding domain of DNA Ligase IV, thereby preventing its association with the DNA ends and inhibiting the final ligation step[4][5]. This disruption of NHEJ is thought to shift the balance of DSB repair towards the more precise Homology-Directed Repair (HDR) pathway, an effect that has been leveraged to enhance the efficiency of CRISPR-Cas9 mediated gene editing[1][4][6].

However, a significant point of contention exists in the literature regarding the selectivity and potency of SCR7. Some studies have reported that SCR7 and its derivatives are neither selective nor potent inhibitors of human DNA Ligase IV[7]. These studies suggest that SCR7 exhibits greater inhibitory activity against DNA Ligases I and III[7]. This lack of specificity raises questions about the precise mechanism by which SCR7 enhances HDR and suggests that its cellular effects may be more complex than initially thought.

It is also important to note the chemical instability of SCR7, which can autocyclize and oxidize to form this compound[8][9]. Many commercially available preparations of "SCR7" may in fact be the pyrazine form or a mixture of different forms[7][8]. This chemical heterogeneity could contribute to the variability in experimental results reported across different studies. More recent research has focused on developing derivatives of SCR7, such as SCR130, with reportedly higher specificity and potency for DNA Ligase IV[10].

Quantitative Data on this compound Activity

The following tables summarize the reported IC50 values of this compound in various cancer cell lines and its effect on enhancing HDR efficiency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 40 | [6][11][12] |

| A549 | Lung Carcinoma | 34 | [6][11][12] |

| HeLa | Cervical Cancer | 44 | [6][11][12] |

| T47D | Breast Cancer | 8.5 | [6][11][12] |

| A2780 | Ovarian Cancer | 120 | [6][11][12] |

| HT1080 | Fibrosarcoma | 10 | [6][11][12] |

| Nalm6 | B-cell Leukemia | 50 | [6][11][12] |

Table 2: Reported Enhancement of Homology-Directed Repair (HDR) by SCR7

| System | Fold Increase in HDR | Reference |

| Various human cell lines | Up to 19-fold | [1] |

| Mouse embryos | 10-fold | [1] |

| Rats | 46% increase | [1] |

| MCF7 cells | 50% increase in genetic editing | [1] |

| Xenopus oocytes | 7.4-22% improvement | [1] |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of this compound are outlined below.

In Vitro DNA Ligase Activity Assay

This assay directly measures the ability of SCR7 to inhibit the enzymatic activity of purified DNA ligases.

Principle: A radiolabeled or fluorescently labeled DNA substrate with a single-strand nick is incubated with a purified DNA ligase in the presence or absence of the inhibitor. The ligation of the nick results in a larger DNA product, which can be separated from the unligated substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.

Protocol:

-

Substrate Preparation: A 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled oligonucleotide is annealed to a complementary template strand, creating a nicked double-stranded DNA substrate.

-

Reaction Mixture: Purified human DNA Ligase I, III, or IV/XRCC4 complex is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM ATP, 10 mM DTT).

-

Ligation Reaction: The DNA substrate is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Quenching: The reaction is stopped by the addition of a formamide-containing loading buffer.

-

Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen or imaged using a fluorescence scanner. The percentage of ligated product is quantified, and the IC50 value is determined.

Cellular NHEJ Reporter Assay

This assay measures the efficiency of NHEJ in living cells.

Principle: A reporter plasmid containing a selectable marker or a fluorescent protein gene (e.g., GFP) that is disrupted by a recognition site for a site-specific endonuclease (e.g., I-SceI) is introduced into cells. Co-expression of the endonuclease creates a DSB. Repair of this break by NHEJ can either restore the reading frame of the reporter gene (in specific reporter designs) or can be quantified by analyzing the resulting mutations at the break site.

Protocol:

-

Cell Culture and Transfection: Human cells (e.g., HEK293T) are cultured and co-transfected with the NHEJ reporter plasmid and an expression vector for the I-SceI endonuclease. Cells are treated with varying concentrations of this compound.

-

Incubation: Cells are incubated for 48-72 hours to allow for DSB induction, repair, and reporter gene expression.

-

Analysis:

-

Flow Cytometry: If a fluorescent reporter is used, the percentage of fluorescent cells is determined by flow cytometry. A decrease in the fluorescent signal in the presence of SCR7 indicates NHEJ inhibition.

-

Genomic DNA Analysis: Genomic DNA is extracted, and the region surrounding the DSB site is amplified by PCR. The PCR products are then analyzed by sequencing or restriction digest to quantify the frequency and nature of NHEJ-mediated mutations.

-

V(D)J Recombination Assay

This cell-based assay is a physiological measure of NHEJ activity, as the joining of gene segments during lymphocyte development is dependent on this pathway.

Principle: A substrate plasmid containing V, D, and J gene segments flanked by recombination signal sequences (RSSs) is introduced into a pre-B cell line that expresses the RAG1 and RAG2 recombinases. The RAG proteins induce DSBs at the RSSs, and the subsequent joining of these ends by NHEJ is quantified.

Protocol:

-

Cell Culture and Transfection: A human pre-B cell line (e.g., Reh) is transfected with the V(D)J recombination substrate plasmid. The cells are then treated with this compound.

-

Incubation: Cells are incubated for a period to allow for RAG-mediated cleavage and NHEJ-mediated repair.

-

Plasmid Rescue: The plasmid DNA is recovered from the cells.

-

Bacterial Transformation and Analysis: The rescued plasmids are transformed into E. coli. The efficiency of V(D)J recombination is determined by counting the number of bacterial colonies that have undergone a successful recombination event (often detected by a selectable marker on the plasmid that is activated upon recombination). The structure of the recombined junctions can also be analyzed by sequencing.

Cytotoxicity and IC50 Determination (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50%.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the drug concentration.

Conclusion

This compound is a widely studied small molecule inhibitor of the NHEJ pathway. Its proposed mechanism of action involves the inhibition of DNA Ligase IV, leading to a shift from error-prone NHEJ to high-fidelity HDR. This property has made it a valuable tool for enhancing the precision of CRISPR-Cas9-based genome editing and a potential candidate for cancer therapy. However, the field is marked by a significant controversy regarding the selectivity and potency of SCR7, with some evidence suggesting off-target effects on other DNA ligases. The chemical instability of the parent SCR7 compound and its conversion to the more stable pyrazine form further complicate the interpretation of experimental data.

Future research should focus on clarifying the precise molecular targets of SCR7 and its derivatives, as well as on developing more specific and potent inhibitors of DNA Ligase IV. A deeper understanding of the cellular consequences of NHEJ inhibition will be crucial for the successful translation of these findings into clinical applications, both in the realm of gene therapy and oncology. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of SCR7's mechanism of action and to design future studies that will further elucidate its therapeutic potential.

References

- 1. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CRISPR/Cas9 | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 7. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Ligase Inhibitor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Autocyclized and oxidized forms of SCR7 induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xcessbio.com [xcessbio.com]

- 12. medchemexpress.com [medchemexpress.com]

The Biochemical Pathway of SCR7 Pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7 pyrazine is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound effectively blocks this repair pathway, leading to a range of downstream cellular effects. This technical guide provides an in-depth overview of the biochemical pathway of this compound, including its mechanism of action, downstream signaling consequences, and its applications in cancer therapy and genome editing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Introduction

This compound is the stable, oxidized, and active form of the molecule initially identified as SCR7. It has garnered significant interest in the scientific community for its specific inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway. DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homology-Directed Repair (HDR) and the faster but more error-prone NHEJ. The NHEJ pathway is active throughout the cell cycle and is the predominant DSB repair mechanism in mammalian cells.

The core of the NHEJ pathway involves the recognition of the DSB by the Ku70/80 heterodimer, followed by the recruitment of a protein complex that includes DNA-dependent protein kinase catalytic subunit (DNA-PKcs), XRCC4, XLF, and DNA Ligase IV. DNA Ligase IV, in complex with XRCC4, is responsible for the final ligation step, rejoining the broken DNA ends.

This compound specifically targets and inhibits DNA Ligase IV, thereby preventing the completion of the NHEJ pathway. This targeted inhibition has significant implications for cancer therapy, as many cancer cells rely on NHEJ for survival after DNA damage induced by chemo- or radiotherapy. Furthermore, by suppressing the dominant NHEJ pathway, this compound can shift the balance of DSB repair towards the HDR pathway, a feature that has been exploited to enhance the efficiency of precise genome editing technologies like CRISPR-Cas9.

Mechanism of Action of this compound

The primary biochemical activity of this compound is the inhibition of DNA Ligase IV. It is understood to interfere with the DNA binding activity of DNA Ligase IV, thus preventing it from catalyzing the formation of a phosphodiester bond to seal the DNA break. While SCR7 has been reported to have some inhibitory effects on DNA Ligase III, it shows a greater specificity for DNA Ligase IV and does not significantly inhibit DNA Ligase I or T4 DNA Ligase.

The inhibition of the NHEJ pathway by this compound leads to the accumulation of unrepaired DSBs within the cell. This accumulation of DNA damage triggers a cascade of downstream cellular responses.

Biochemical Pathway and Downstream Effects

The inhibition of DNA Ligase IV by this compound initiates a series of cellular events, primarily centered around the response to persistent DNA damage.

Induction of Apoptosis

The accumulation of unrepaired DSBs is a potent signal for the initiation of apoptosis, or programmed cell death. In the context of this compound treatment, particularly in cancer cells, the following pathway is activated:

-

ATM Activation: The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase.

-

p53 Phosphorylation: Activated ATM phosphorylates and activates the tumor suppressor protein p53.

-

Apoptotic Gene Expression: Activated p53 upregulates the expression of pro-apoptotic proteins such as PUMA and BAX, while downregulating anti-apoptotic proteins like BCL2 and MDM2.

-

Caspase Cascade Activation: This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspases, including Caspase-9 and Caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP).

This apoptotic induction is a key mechanism behind the anti-cancer activity of this compound.

Enhancement of Homology-Directed Repair (HDR)

With the NHEJ pathway blocked, the cell is more likely to utilize the alternative HDR pathway to repair DSBs, provided a homologous template is available. This is particularly relevant during the S and G2 phases of the cell cycle when sister chromatids can serve as templates. This pathway redirection is the basis for this compound's use in genome editing. By co-administering this compound with CRISPR-Cas9 components and a donor DNA template, the frequency of precise gene editing through HDR can be significantly increased, with reports of up to a 19-fold enhancement.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 40 | [1][2] |

| A549 | Lung Carcinoma | 34 | [1][2] |

| HeLa | Cervical Cancer | 44 | [1][2] |

| T47D | Breast Ductal Carcinoma | 8.5 | [1][2] |

| A2780 | Ovarian Cancer | 120 | [1] |

| HT1080 | Fibrosarcoma | 10 | [1] |

| Nalm6 | B cell precursor leukemia | 50 | [1] |

Table 2: Enhancement of Homology-Directed Repair (HDR)

| System | Fold Increase in HDR | Reference |

| Mammalian cell lines (CRISPR-Cas9) | Up to 19-fold | |

| Mouse embryos (CRISPR-Cas9) | Up to 19-fold |

Table 3: Enzyme Inhibition and Binding Affinity (Placeholder)

| Parameter | Value | Method | Reference |

| Ki (DNA Ligase IV) | Data not available | ||

| Kd (DNA Ligase IV) | Data not available | ||

| Vmax (in presence of SCR7) | Data not available | ||

| Km (in presence of SCR7) | Data not available |

Experimental Protocols

The following are descriptions of key experimental protocols used to characterize the biochemical pathway of this compound.

Cell-Free In Vitro NHEJ Assay

Objective: To determine the direct inhibitory effect of this compound on the NHEJ pathway.

Methodology:

-

Prepare cell-free extracts from a relevant cell line (e.g., HeLa).

-

Linearize a plasmid DNA with a restriction enzyme to generate DSBs with defined ends.

-

Incubate the linearized plasmid with the cell-free extract in the presence of various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The reaction mixture should contain necessary co-factors for DNA ligation, such as ATP.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction and deproteinize the DNA.

-

Analyze the ligation products by agarose gel electrophoresis. Inhibition of NHEJ is observed as a decrease in the formation of higher molecular weight ligation products (dimers, trimers, etc.) and a corresponding increase in the amount of unligated linear plasmid.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cells treated with this compound.

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are live.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-cancer efficacy of this compound in a living organism.

Methodology:

-

Implant human cancer cells (e.g., MCF7) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or intramuscular injection) or a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Monitor tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for apoptotic markers).

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its specific inhibition of DNA Ligase IV and the NHEJ pathway. Its ability to induce apoptosis in cancer cells and enhance the precision of genome editing highlights its significance in both oncology and biotechnology. This guide provides a foundational understanding of the biochemical pathway of this compound, supported by quantitative data and experimental methodologies, to aid researchers in their scientific endeavors. Further investigation into its enzyme kinetics and binding affinities will provide a more complete picture of its molecular interactions and facilitate the development of more potent and specific derivatives.

References

An In-Depth Technical Guide on SCR7 Pyrazine's Role in the DNA Double-Strand Break Repair Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these breaks: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). The choice between these pathways is critical for maintaining genomic integrity. SCR7 pyrazine has emerged as a valuable small molecule tool for investigating and manipulating this choice. It functions as an inhibitor of DNA Ligase IV, a key enzyme in the canonical NHEJ pathway. By blocking this crucial step, this compound effectively curtails NHEJ, thereby promoting the relative contribution of the HDR pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its applications in research and therapeutic development, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is the stable, autocyclized, and oxidized form of the initially reported molecule SCR7. It is a potent inhibitor of DNA Ligase IV, an essential enzyme that catalyzes the final ligation step in the canonical Non-Homologous End Joining (NHEJ) pathway.[1] This inhibitory action makes this compound a valuable tool for researchers studying DNA repair mechanisms and a potential candidate for therapeutic applications, particularly in oncology and gene editing.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2,3-Dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone | |

| Molecular Formula | C₁₈H₁₂N₄OS | [2] |

| Molecular Weight | 332.38 g/mol | [2] |

| CAS Number | 14892-97-8 | [3] |

| Appearance | Faintly yellow to dark yellow powder | [2] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

The canonical NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks throughout the cell cycle. It involves the direct ligation of broken DNA ends and is often associated with small insertions or deletions (indels) at the repair site.

The Canonical NHEJ Pathway and the Role of DNA Ligase IV

The NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). The complex then processes the DNA ends, which are ultimately ligated by the DNA Ligase IV/XRCC4 complex.[1]

This compound as a DNA Ligase IV Inhibitor

This compound exerts its inhibitory effect by binding to the DNA binding domain of DNA Ligase IV.[1] This interaction prevents the enzyme from efficiently binding to the DNA ends, thereby blocking the final ligation step of NHEJ.[5] This leads to an accumulation of unrepaired DSBs within the cell.[3]

Impact on Homology-Directed Repair (HDR)

By inhibiting the dominant NHEJ pathway, this compound indirectly enhances the relative frequency of the HDR pathway. HDR is an error-free repair mechanism that uses a homologous DNA template, such as a sister chromatid, to accurately repair DSBs. This shift in the balance between NHEJ and HDR is particularly significant in the context of CRISPR-Cas9 gene editing.

Enhancing CRISPR-Cas9 Mediated Gene Editing

In CRISPR-Cas9 gene editing, the introduction of a targeted DSB can be repaired by either NHEJ or HDR. For precise gene editing, such as the insertion of a specific sequence, HDR is the desired outcome. The use of this compound has been shown to increase the efficiency of HDR-mediated gene editing by up to 19-fold in various cell lines.[6][7]

Quantitative Data

In Vitro Efficacy: Inhibition of Cell Proliferation

This compound has demonstrated a dose-dependent inhibition of cell proliferation across various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 40 | [3][5] |

| A549 | Lung Carcinoma | 34 | [3][5] |

| HeLa | Cervical Cancer | 44 | [3][5] |

| T47D | Breast Carcinoma | 8.5 | [3][5] |

| A2780 | Ovarian Carcinoma | 120 | [5] |

| HT1080 | Fibrosarcoma | 10 | [5] |

| Nalm6 | B-cell Precursor Leukemia | 50 | [3] |

In Vivo Efficacy

In preclinical mouse models, this compound has shown significant anti-tumor activity.

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| BALB/c mice | Breast Adenocarcinoma | 10 mg/kg, intramuscular injection, six doses | Significantly reduced tumor progression and increased lifespan. | [3][5] |

Experimental Protocols

In Vitro DNA Ligase IV Inhibition Assay

This assay biochemically assesses the inhibitory effect of this compound on the activity of purified DNA Ligase IV.

Materials:

-

Purified human DNA Ligase IV/XRCC4 complex

-

Linearized plasmid DNA (e.g., pUC19) with compatible or non-compatible ends

-

This compound stock solution (in DMSO)

-

Ligation buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing ligation buffer, linearized plasmid DNA (e.g., 100 ng), and varying concentrations of this compound (e.g., 0-500 µM). Include a DMSO vehicle control.

-

Pre-incubate the mixtures at room temperature for 10 minutes.

-

Initiate the ligation reaction by adding a fixed amount of purified DNA Ligase IV/XRCC4 complex (e.g., 50 ng).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the ligation products by agarose gel electrophoresis. Ligation efficiency is determined by the conversion of linear plasmid DNA into higher molecular weight multimers.

-

Quantify the band intensities to determine the IC₅₀ of this compound for DNA Ligase IV inhibition.

Cellular NHEJ Efficiency Assay using a GFP-Based Reporter

This cell-based assay quantifies the efficiency of NHEJ in living cells and the effect of this compound.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

NHEJ reporter plasmid (e.g., pEJ-GFP, which contains a GFP gene disrupted by an I-SceI recognition site)

-

I-SceI expression plasmid (e.g., pCBASceI)

-

Transfection reagent

-

This compound

-

Flow cytometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid.

-

Simultaneously treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the this compound-treated samples indicates inhibition of NHEJ.[8][9]

Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the accumulation of DSBs in cells treated with this compound.

Materials:

-

Mammalian cell line

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with this compound for the desired time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the cells under a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an accumulation of unrepaired DSBs.[10][11]

Therapeutic Potential and Future Directions

The ability of this compound to inhibit NHEJ and sensitize cancer cells to DNA-damaging agents, such as ionizing radiation, highlights its potential as an anti-cancer therapeutic.[5][12] Furthermore, its role in enhancing HDR makes it a valuable tool for improving the precision of gene therapies.

It is important to note that a water-soluble version of this compound has been shown to exhibit pan-ligase activity, inhibiting all three human DNA ligases.[13] This suggests that derivatives of this compound could be developed with tailored specificities for different therapeutic applications.

Future research will likely focus on optimizing the pharmacological properties of this compound and its derivatives, as well as exploring their efficacy in combination with other cancer therapies and in various gene editing contexts.

Conclusion

This compound is a well-characterized inhibitor of DNA Ligase IV that plays a crucial role in the NHEJ pathway of DNA double-strand break repair. Its ability to shift the balance of repair towards HDR has significant implications for both basic research and clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of DNA repair and in the development of novel therapeutic strategies.

References

- 1. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. apexbt.com [apexbt.com]

- 6. biorxiv.org [biorxiv.org]

- 7. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 9. Unified identity authentication platform [authserver.swun.edu.cn]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

SCR7 Pyrazine: A Comprehensive Technical Guide on its Structural and Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7 pyrazine, a small molecule inhibitor, has garnered significant attention within the scientific community for its specific targeting of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By inhibiting DNA Ligase IV, a critical enzyme in this pathway, this compound has emerged as a valuable tool in cancer research and a potential candidate for therapeutic development. This document provides an in-depth technical overview of the structural characteristics, functional mechanisms, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, oncology, and drug discovery.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved intricate DNA repair mechanisms. One of the primary pathways for repairing DNA double-strand breaks (DSBs) in mammalian cells is the Non-Homologous End Joining (NHEJ) pathway. A key enzymatic component of this pathway is DNA Ligase IV, which is responsible for the final ligation step of the broken DNA ends.

This compound has been identified as a specific inhibitor of DNA Ligase IV. Its ability to disrupt the NHEJ pathway has significant implications, particularly in oncology. Many cancer cells rely heavily on NHEJ for survival, especially in the context of therapies that induce DNA damage, such as radiation and certain chemotherapeutics. By inhibiting this repair mechanism, this compound can sensitize cancer cells to these treatments, leading to enhanced cell death. This guide delves into the core scientific principles of this compound, from its molecular structure to its functional consequences in cellular systems.

Structural Properties of this compound

This compound is a pyrazine derivative with the chemical name 5,6-bis(4-fluorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazin-3-amine. Its chemical structure is characterized by a central pyrazine ring substituted with two fluorophenyl groups, a methyl group, and a thiadiazolyl amine moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5,6-bis(4-fluorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazin-3-amine |

| Molecular Formula | C21H15F2N5S |

| Molecular Weight | 423.45 g/mol |

| CAS Number | 1448347-49-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Functional Properties and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA Ligase IV. It is believed to bind to the DNA binding domain of DNA Ligase IV, preventing it from associating with the DNA ends. This steric hindrance blocks the final ligation step of the NHEJ pathway, leading to an accumulation of unrepaired DSBs.

The inhibition of NHEJ by this compound has several functional consequences:

-

Sensitization to DNA Damaging Agents: By preventing the repair of DSBs, this compound enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA breaks.

-

Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis), particularly in cancer cells that are often deficient in other repair pathways like Homologous Recombination (HR).

-

Potential for Gene Editing Applications: SCR7 has also been explored for its ability to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR) by suppressing the competing NHEJ pathway.

Below is a diagram illustrating the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory role of this compound.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following table summarizes key quantitative data.

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Cell Line / System | Value | Reference |

| IC50 (DNA Ligase IV) | In vitro enzymatic assay | ~0.5 µM | |

| IC50 (NHEJ activity) | Cellular reporter assay | 1-5 µM | |

| Cell Viability (GI50) | Various cancer cell lines | 10-50 µM | |

| Enhancement Ratio (Radiation) | Glioblastoma cell lines | 1.5 - 2.0 |

Note: Values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

In Vitro DNA Ligase IV Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified DNA Ligase IV.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing ATP, DTT, and a fluorescently labeled DNA substrate with a single-strand break is prepared.

-

Enzyme and Inhibitor Incubation: Purified human DNA Ligase IV is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a specified time at room temperature.

-

Ligation Reaction: The ligation reaction is initiated by adding the pre-incubated enzyme-inhibitor mix to the reaction mixture. The reaction is allowed to proceed at 37°C.

-

Quenching and Analysis: The reaction is stopped by adding a quenching buffer (e.g., EDTA). The ligated and unligated DNA fragments are then separated and quantified using capillary electrophoresis or gel electrophoresis with fluorescence detection.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for this assay.

Caption: Experimental workflow for an in vitro DNA Ligase IV inhibition assay.

Cellular NHEJ Reporter Assay

This assay measures the efficiency of the NHEJ pathway within living cells.

Protocol:

-

Cell Transfection: Cells are transfected with a reporter plasmid that contains a gene (e.g., GFP) interrupted by a recognition site for a site-specific endonuclease (e.g., I-SceI).

-

Induction of DSBs: A second plasmid expressing the endonuclease is co-transfected to induce specific DSBs within the reporter gene.

-

Treatment with this compound: Following transfection, the cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated to allow for DNA repair.

-

Analysis: The percentage of GFP-positive cells is quantified using flow cytometry. A reduction in the number of GFP-positive cells in the SCR7-treated samples compared to the control indicates inhibition of NHEJ.

Cell Viability and Sensitization Assays

These assays determine the cytotoxic effects of this compound alone and in combination with DNA damaging agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with:

-

This compound alone (dose-response).

-

A DNA damaging agent (e.g., radiation, doxorubicin) alone.

-

A combination of this compound and the DNA damaging agent.

-

-

Incubation: The cells are incubated for a period of time (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated for this compound alone. The enhancement ratio is determined by comparing the effect of the combination treatment to the single-agent treatments.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of DNA Ligase IV, making it an invaluable research tool for studying the NHEJ pathway. Its ability to sensitize cancer cells to genotoxic therapies highlights its potential for clinical translation. Future research will likely focus on optimizing the pharmacological properties of this compound derivatives to improve their efficacy and safety profiles. Furthermore, exploring its application in synergy with other targeted therapies and in the burgeoning field of gene editing will continue to be exciting areas of investigation. This guide provides a foundational understanding of this compound for scientists and clinicians working towards these future advancements.

In Vitro Characterization of SCR7 Pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of SCR7 pyrazine, a widely recognized inhibitor of DNA Ligase IV. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating DNA repair pathways, developing novel anticancer therapies, and enhancing the efficiency of genome editing technologies.

Executive Summary

This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs. This targeted inhibition has two significant downstream consequences: it can induce apoptosis in cancer cells that are often reliant on NHEJ for survival, and it can shift the balance of DSB repair towards the alternative Homology-Directed Repair (HDR) pathway. The latter effect has been harnessed to improve the efficiency of precise gene editing with CRISPR-Cas9 systems. This guide details the in vitro assays used to quantify the activity and cellular effects of this compound.

Mechanism of Action

This compound functions by binding to the DNA binding domain of DNA Ligase IV, thereby preventing its recruitment to the sites of DNA double-strand breaks. This action specifically impedes the ligation of broken DNA ends, a crucial step in the NHEJ pathway. It is important to note that while SCR7 was initially identified, its more stable, oxidized form, this compound, is often the active compound used in research. Some studies suggest that this compound may have some off-target effects on other DNA ligases at higher concentrations, highlighting the importance of careful dose-response studies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 40 | [1][2] |

| A549 | Lung Carcinoma | 34 | [1][2] |

| HeLa | Cervical Cancer | 44 | [1][2] |

| T47D | Breast Ductal Carcinoma | 8.5 | [1][2] |

| A2780 | Ovarian Cancer | 120 | [1][2] |

| HT1080 | Fibrosarcoma | 10 | [1][2] |

| Nalm6 | B cell precursor leukemia | 50 | [1] |

Key In Vitro Experimental Protocols

Detailed methodologies for the essential experiments required to characterize the in vitro activity of this compound are provided below.

In Vitro DNA Ligase IV Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DNA Ligase IV.

Materials:

-

Purified human DNA Ligase IV/XRCC4 complex

-

Linearized plasmid DNA or synthetic DNA oligonucleotides with compatible or non-compatible ends (e.g., 5'-phosphorylated)

-

ATP

-

Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

This compound stock solution (in DMSO)

-

DNA loading dye

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) contains ligation buffer, a fixed concentration of linearized DNA substrate (e.g., 50-100 ng), and varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). The final DMSO concentration should be kept constant across all reactions.

-

Initiate the reaction by adding a fixed amount of purified DNA Ligase IV/XRCC4 complex (e.g., 50-100 ng).

-

Incubate the reactions at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).

-

Resolve the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Analyze the results by quantifying the intensity of the ligated product bands (multimers) relative to the unligated substrate band. A decrease in the formation of ligated products with increasing concentrations of this compound indicates inhibition of DNA Ligase IV.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cancer cells and to determine its IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks, which are expected to accumulate in cells treated with an NHEJ inhibitor.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody against phosphorylated H2AX (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with this compound at the desired concentration and for the appropriate time.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.

-

Quantify the number of foci per cell. An increase in the number of γH2AX foci in this compound-treated cells compared to control cells indicates an accumulation of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with this compound. An accumulation of cells in a particular phase can indicate a cell cycle arrest.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Culture cells in the presence of varying concentrations of this compound for a set period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours or at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining buffer containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

The DNA content of the cells is measured, and the data is analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Visualizations

The following diagrams illustrate key concepts related to the activity of this compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of SCR7 Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of SCR7 pyrazine derivatives. SCR7 and its more stable oxidized form, this compound, are inhibitors of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] By disrupting this pathway, this compound derivatives have demonstrated potential as anti-cancer agents and as enhancers for CRISPR-Cas9 mediated gene editing.[3][4] This document synthesizes available data on their biological effects, outlines relevant experimental methodologies, and visualizes their mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma | 40 |

| A549 | Lung Carcinoma | 34 |

| HeLa | Cervical Cancer | 44 |

| T47D | Breast Cancer | 8.5 |

| A2780 | Ovarian Cancer | 120 |

| HT1080 | Fibrosarcoma | 10 |

| Nalm6 | B-cell Leukemia | 50 |

Data sourced from MedChemExpress and APExBIO product descriptions.[4][5]

Table 2: In Vivo Administration of this compound

| Animal Model | Compound | Dose | Route of Administration | Observed Effect | Reference |

| BALB/c mice | This compound | 10 mg/kg (six doses) | Intramuscular | Significantly reduced breast adenocarcinoma-induced tumor growth and increased lifespan. | [4][5] |

It has been noted that the development of "water-soluble" and "nanopolymer-encapsulated" versions of SCR7 and its pyrazine form has led to improved bioavailability and efficacy in regressing tumors in mice, although specific quantitative data remains unpublished.[1]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound derivatives are not publicly available. However, based on standard methodologies for small molecule drug candidates, a representative protocol for an in vivo pharmacokinetic study and a bioanalytical method are outlined below.

1. Representative In Vivo Pharmacokinetic Study Protocol

-

Objective: To determine the pharmacokinetic profile of a novel this compound derivative in a rodent model.

-

Animal Model: Male and female BALB/c mice, 8-10 weeks old.

-

Compound Administration:

-

Intravenous (IV) Bolus: The compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg to a cohort of animals.

-

Oral Gavage (PO): The compound is formulated as a suspension or solution and administered via oral gavage at a dose of 10 mg/kg to a separate cohort of animals.

-

-

Blood Sampling:

-

For the IV cohort, blood samples (approximately 50 µL) are collected from the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

For the PO cohort, blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

-

Data Analysis: Plasma concentrations of the this compound derivative are determined using a validated bioanalytical method (see below). Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin. Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

2. Representative Bioanalytical Method: LC-MS/MS for Quantification in Plasma

-

Objective: To develop and validate a sensitive and specific method for the quantification of an this compound derivative in mouse plasma.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 25 µL of plasma, add 75 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the analyte and internal standard.

-

-

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the NHEJ Pathway

This compound derivatives exert their biological effects by inhibiting DNA Ligase IV, a key enzyme in the classical Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. This inhibition leads to an accumulation of DNA damage, which can trigger apoptosis in cancer cells.

References

- 1. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autocyclized and oxidized forms of SCR7 induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

The Dawn of a Novel Anti-Cancer Strategy: Early Investigations into SCR7 Pyrazine and the Induction of Cancer Cell Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). Mammalian cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the faster but more error-prone Non-Homologous End Joining (NHEJ). In many cancer types, the NHEJ pathway is hyperactive, enabling tumor cells to survive the genomic instability that accompanies rapid proliferation and to develop resistance to DNA-damaging therapies like radiation and certain chemotherapies.

This guide delves into the early yet pivotal studies of SCR7 and its stable, active derivative, SCR7 pyrazine, a small molecule inhibitor that targets a critical component of the NHEJ pathway. We will explore its mechanism of action, its quantifiable effects on cancer cell viability, and the molecular cascade it triggers to induce programmed cell death, or apoptosis. This document is intended to serve as a technical resource, providing detailed experimental protocols and a clear visualization of the scientific findings that have positioned this compound as a promising agent in oncology research.

A crucial point of clarification in early literature is the distinction between SCR7 and this compound. The parent SCR7 molecule is unstable and undergoes autocyclization and oxidation to form the more stable this compound, which is the active form responsible for the biological effects observed.[1][2][3] This guide will focus on the activity of this stable pyrazine derivative.

Core Mechanism of Action: Inhibition of DNA Ligase IV

This compound functions as a potent and specific inhibitor of DNA Ligase IV, one of the essential enzymes in the NHEJ pathway.[1][4][5][6] DNA Ligase IV is responsible for the final ligation step, sealing the phosphodiester backbone to complete the repair of a DSB. By binding to the DNA binding domain of Ligase IV, this compound prevents the enzyme from engaging with the broken DNA ends.[7]

The consequences of this inhibition are profound for a cancer cell:

-

Inhibition of NHEJ: The primary DNA repair pathway for DSBs in most somatic cells is blocked.

-

Accumulation of DSBs: DNA breaks induced by endogenous cellular processes or by external agents (like chemotherapy) fail to be repaired.[1][3][5]

-

Activation of DNA Damage Response (DDR): The accumulation of unrepaired DSBs triggers the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates a cascade of downstream targets.

-

Induction of Apoptosis: When the DNA damage is overwhelming and cannot be repaired, the DDR signaling shifts from a pro-survival to a pro-death response, initiating the intrinsic apoptotic pathway.[6][8]

The following diagram illustrates the established signaling pathway initiated by this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on Anti-Cancer Activity

Early studies quantified the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined, revealing a dose-dependent decrease in cell proliferation.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF7 | Breast Adenocarcinoma | 40 |

| A549 | Lung Carcinoma | 34 |

| HeLa | Cervical Cancer | 44 |

| T47D | Breast Ductal Carcinoma | 8.5 |

| HT1080 | Fibrosarcoma | 10 |

| Nalm6 | B cell precursor leukemia | 50 |

| A2780 | Ovarian Carcinoma | 120 |

| Data compiled from references[1][5][6]. |

In addition to direct cytotoxicity, this compound has been shown to sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. Co-administration of SCR7 with these modalities significantly enhanced their efficacy, leading to increased cell death compared to either treatment alone.[9][10] For instance, combining SCR7 with doxorubicin resulted in 15% to 50% higher cytotoxicity in cervical cancer cells.[7]

Key Experimental Protocols

The following sections provide a detailed methodology for the core experiments used in the initial characterization of this compound's pro-apoptotic effects.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24 to 48 hours. A vehicle control (DMSO) is included.

-

MTT Incubation: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Analysis of Apoptotic Proteins by Western Blotting

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with this compound (e.g., 20 µM and 40 µM for 24 hours), cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ATM, p53, BCL2, BAX, cleaved Caspase-3, cleaved PARP-1) and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Visualization of DNA Double-Strand Breaks (γH2AX Foci Assay)

This immunofluorescence assay detects the phosphorylated form of histone H2AX (γH2AX), which rapidly accumulates at the sites of DSBs.

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound (e.g., 40 µM for 24 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Cells are blocked with 1% BSA for 30 minutes.

-

Cells are incubated with a primary antibody against γH2AX for 1 hour.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI (to stain the nucleus). Images are captured using a fluorescence microscope.

-

Analysis: The number of distinct fluorescent foci (γH2AX foci) per nucleus is counted. An increase in the number of foci indicates an accumulation of DSBs.[1][5]

The following diagram illustrates a typical workflow for these key experiments.

Caption: Experimental workflow for assessing this compound's effects.

The Chemistry of SCR7: From an Unstable Precursor to a Stable Inhibitor

Initial reports focused on a molecule designated "SCR7". However, subsequent studies revealed that this parent compound is unstable. It readily undergoes an intramolecular cyclization followed by autoxidation to yield the more chemically stable this compound, which is the form predominantly found in experimental solutions and is responsible for the observed biological activity.[2][3]

Caption: Chemical conversion of SCR7 to its stable, active forms.

Conclusion and Future Directions

The early research on this compound established a clear and compelling mechanism for its anti-cancer activity. By specifically inhibiting DNA Ligase IV, it blocks the NHEJ pathway, leading to a lethal accumulation of DNA double-strand breaks in cancer cells. This overload of genomic damage activates the intrinsic apoptotic pathway, culminating in cell death. The quantitative data from these initial studies, demonstrating potent cytotoxicity across various cancer cell lines, underscored its therapeutic potential.

These foundational findings have paved the way for further research, including in vivo studies that have shown tumor regression in mouse models and investigations into combination therapies.[5][6][7] The work detailed in this guide provides the essential framework for any scientist or researcher entering the field of DNA repair inhibition, highlighting this compound as a cornerstone molecule in the ongoing effort to exploit cancer's inherent genomic vulnerabilities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Autocyclized and oxidized forms of SCR7 induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. SCR7, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Dissolution and Storage of SCR7 Pyrazine for Cell Culture Applications

Application Notes

SCR7 pyrazine is a small molecule inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2][3][4][5] By inhibiting NHEJ, this compound effectively promotes the alternative Homology-Directed Repair (HDR) pathway.[1] This characteristic has made it a valuable tool in molecular biology, particularly for enhancing the efficiency of CRISPR-Cas9 mediated genome editing.[2][3] It is the stable, autocyclized form of the unstable SCR7 molecule.[6] In cancer research, this compound has been shown to induce apoptosis in cancer cells and can sensitize them to DNA-damaging agents.[1][6][7]

This document provides a detailed protocol for the proper dissolution and storage of this compound for use in cell culture experiments. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring reproducible experimental outcomes.

Mechanism of Action of this compound

Caption: this compound inhibits DNA Ligase IV, blocking the NHEJ pathway and promoting HDR.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 332.38 g/mol | [1][2][8] |

| Solubility in DMSO | Up to 100 mg/mL (300.86 mM) or 10 mg/mL (clear solution) | [2][8][9] |

| Solubility in Ethanol | Up to 20 mM | [1][8] |

| Stock Solution Storage | ||

| -20°C | 1 month to 1 year | [6][9] |

| -80°C | 6 months to 2 years | [6][9] |

Note: Solubility can be affected by factors such as the purity of the compound, the solvent used for crystallization, residual solvent content, and the temperature and method of dissolution (e.g., sonication).[1] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[9]

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Caption: Workflow for dissolving and storing this compound.

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 332.38 g/mol * 1000 mg/g For example, to make 1 mL of a 10 mM stock solution, you would need 3.32 mg of this compound.

-

Dissolution: a. Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the corresponding volume of sterile, cell culture grade DMSO. c. Vortex the solution vigorously until the powder is completely dissolved. A clear, faintly yellow to dark yellow solution should be obtained. d. If the compound does not fully dissolve, brief sonication may be applied.[10]

-

Aliquoting and Storage: a. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[6] b. For short-term storage (up to 1 month), store the aliquots at -20°C.[6] For long-term storage (up to 2 years), store at -80°C.[9] Protect from light.[1]

Protocol for Preparing Working Solution

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 10 µL of the 10 mM stock solution.

-

Application: Mix the medium well and immediately add it to your cells. It is recommended to prepare the working solution fresh for each experiment.

Safety Precautions: this compound is for research use only.[1][6] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. medkoo.com [medkoo.com]

- 2. ≥98% (HPLC), non-homologous end joining inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. This compound [bio-gems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, NHEJ inhibitor (CAS 14892-97-8) | Abcam [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CRISPR/Cas9 | DNA/RNA Synthesis | TargetMol [targetmol.com]

Optimal Working Concentration of SCR7 Pyrazine in Mammalian Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7 pyrazine is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] By inhibiting NHEJ, this compound effectively promotes the alternative Homology-Directed Repair (HDR) pathway, a more precise mechanism for DNA repair.[1][4] This characteristic has positioned this compound as a valuable tool in CRISPR-Cas9 mediated genome editing, where it can significantly enhance the efficiency of precise gene knock-ins.[4][5] Furthermore, by disrupting a key DNA repair mechanism in cancer cells, this compound can sensitize them to DNA-damaging agents and induce apoptosis, highlighting its potential as an anticancer therapeutic.[1][6][7] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in mammalian cells.

Data Presentation: Efficacy and Cytotoxicity